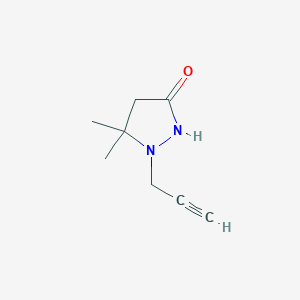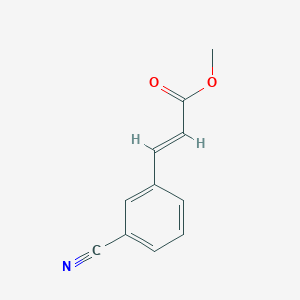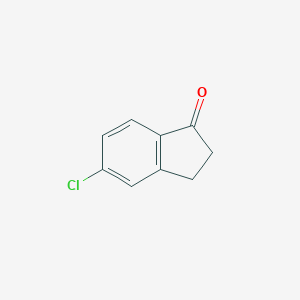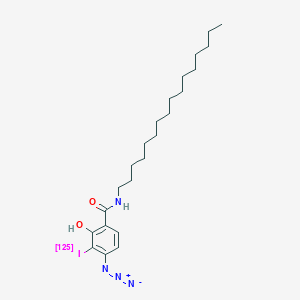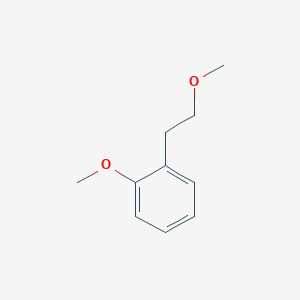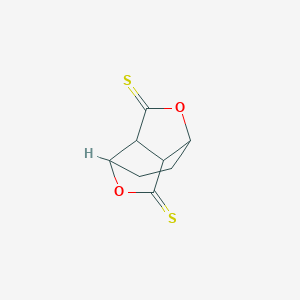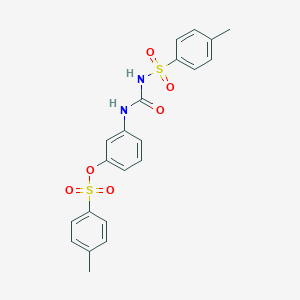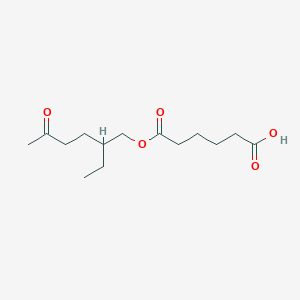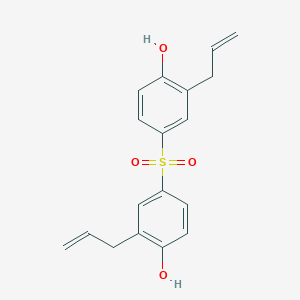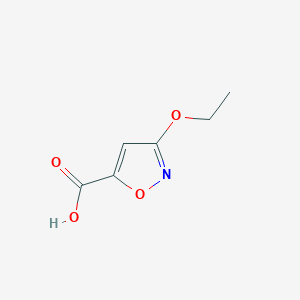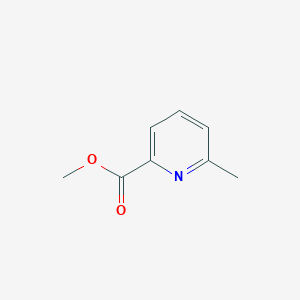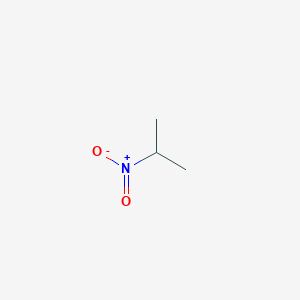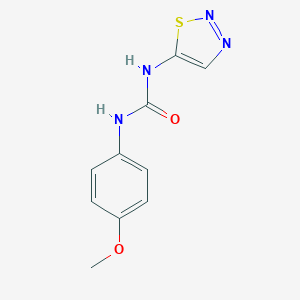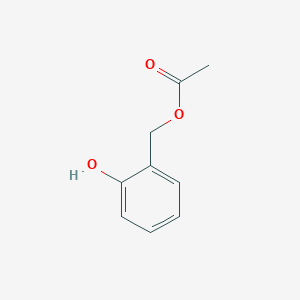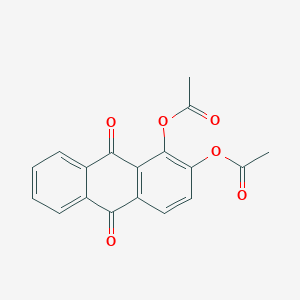
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate, also known as acetylated anthraquinone, is a derivative of anthraquinone. It has been widely used in scientific research because of its unique chemical properties and biological activities.
Mecanismo De Acción
The mechanism of action of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate is not fully understood. However, it is believed that it exerts its biological activities through the inhibition of enzymes or the disruption of cellular membranes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate has biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to affect cellular signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate in lab experiments is its unique chemical properties, which make it a versatile tool for studying biological systems. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Direcciones Futuras
There are many future directions for the study of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate. One direction is the development of new synthetic methods for producing the compound. Another direction is the investigation of its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Additionally, further studies are needed to understand its mechanism of action and its effects on cellular signaling pathways and gene expression.
Métodos De Síntesis
The synthesis of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate involves the acetylation of anthraquinone. The reaction is carried out with acetic anhydride and a catalyst, such as sulfuric acid or phosphoric acid. The product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate has been used in various scientific research applications. It has been studied for its anticancer, antiviral, and antibacterial activities. It has also been used as a fluorescent probe for biological imaging and as a catalyst in organic synthesis.
Propiedades
Número CAS |
1629-51-2 |
|---|---|
Nombre del producto |
(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate |
Fórmula molecular |
C18H12O6 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
(1-acetyloxy-9,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-14-8-7-13-15(18(14)24-10(2)20)17(22)12-6-4-3-5-11(12)16(13)21/h3-8H,1-2H3 |
Clave InChI |
JERBUBCQUQOHIC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)C |
SMILES canónico |
CC(=O)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)C |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



